methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound featuring a unique combination of functional groups, including a furan ring, a thiophene ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-Thiophene Intermediate: The initial step involves the synthesis of a furan-thiophene intermediate.
Sulfamoylation: The intermediate is then reacted with an ethylamine derivative to introduce the sulfamoyl group.
Carbamoylation: Finally, the compound undergoes carbamoylation with methyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: The nitro group in the sulfamoyl moiety can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Pd/C with hydrogen gas
Substitution: Nitric acid, sulfuric acid
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings
Reduction: Amino derivatives of the sulfamoyl group
Substitution: Nitro derivatives of the aromatic rings
Scientific Research Applications
Chemistry
In chemistry, methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The presence of the sulfamoyl group suggests possible activity as a sulfonamide antibiotic, while the furan and thiophene rings may contribute to its bioactivity through interactions with biological targets.
Industry
In industry, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for use in advanced electronic devices.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic rings can interact with proteins through π-π stacking and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate: Unique due to the combination of furan, thiophene, and carbamate groups.
Sulfanilamide: A simpler sulfonamide antibiotic without the furan and thiophene rings.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the sulfamoyl and carbamate groups.
Uniqueness
This compound is unique due to its multi-functional structure, which combines the properties of sulfonamides, furans, and thiophenes
Properties
IUPAC Name |
methyl N-[4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-2-5-16(6-3-14)27(22,23)19-10-8-15-4-7-17(26-15)13-9-11-25-12-13/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCDJHQDGHFCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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